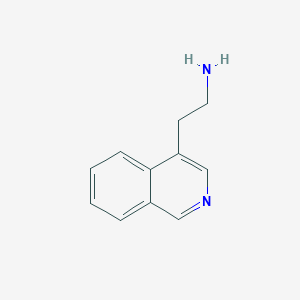
2-(Isoquinolin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoquinolin-4-yl)ethanamine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . Isoquinolines are known for their wide range of biological activities and are found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-4-yl)ethanamine can be achieved through several methods. One common method involves the reaction of isoquinoline with ethylamine under specific conditions. Another approach is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isoquinolin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Applications De Recherche Scientifique
2-(Isoquinolin-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some isoquinoline derivatives are used in the development of pharmaceuticals for treating various diseases.
Industry: Isoquinoline compounds are used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Isoquinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline compounds inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Similar in structure but differs in the position of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Quinolinyl-pyrazoles: Compounds that combine the quinoline and pyrazole structures, showing unique pharmacological properties
Uniqueness
2-(Isoquinolin-4-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-isoquinolin-4-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6,12H2 |
Clé InChI |
DZXFHIOEPYZLOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
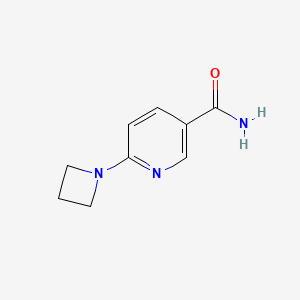
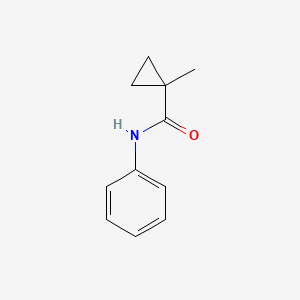
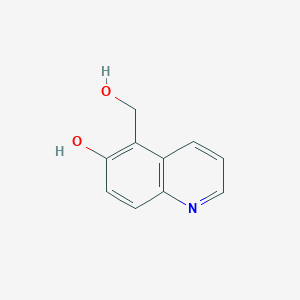
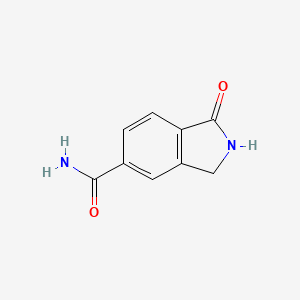
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
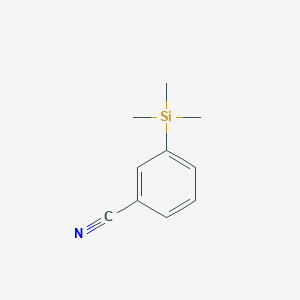
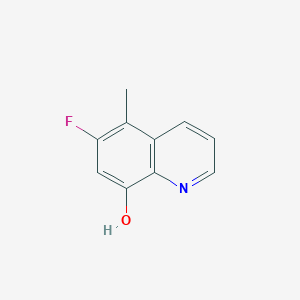
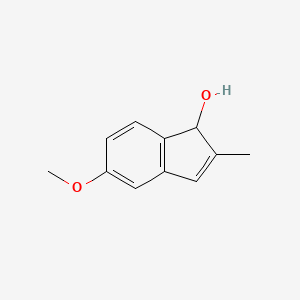
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
